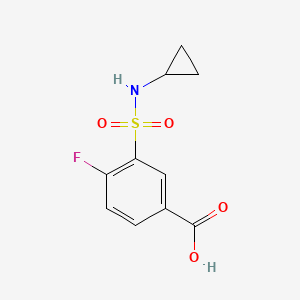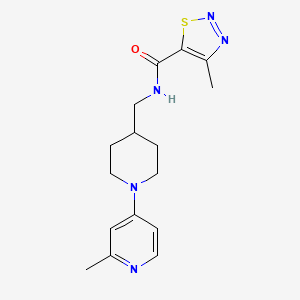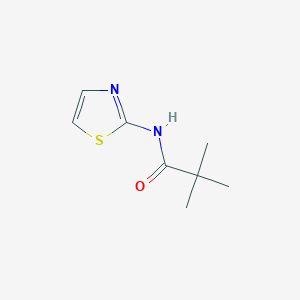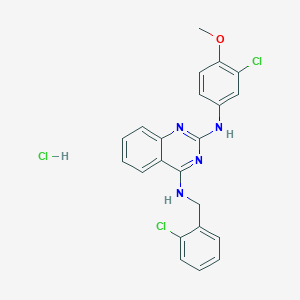
N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H19Cl3N4O and its molecular weight is 461.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazoline Derivatives as Inhibitors
Quinazoline derivatives, including N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride, have been extensively researched for their potent and selective inhibitory activities against various enzymes and receptors. These compounds have shown significant biological activity, making them valuable in scientific research for developing therapeutic agents.
Cyclic GMP Phosphodiesterase Inhibition : Quinazoline derivatives have demonstrated potent inhibitory activity against cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, with specific substituents enhancing their inhibitory effect. This activity suggests their potential use in treating cardiovascular diseases by dilating coronary arteries via specific inhibition of cGMP-PDE (Takase et al., 1994).
Synthetic Methodologies : The development of rapid synthetic methods for quinazoline derivatives has been a focus of research, providing essential intermediates for biological activity studies. These methods enable the synthesis of compounds with potential biological activities, highlighting the versatility of quinazoline derivatives in medicinal chemistry (Ouyang et al., 2016).
Molecular Docking and Inhibitory Activity : Quinazoline compounds have been synthesized and analyzed for their structural properties and biological activities. Molecular docking studies suggest favorable interactions with specific proteins, such as SHP2, indicating their potential as therapeutic agents. The inhibitory activity of these compounds against SHP2 protein has been evaluated, showing promising results compared to reference compounds (Wu et al., 2022).
Optoelectronic Materials : Quinazoline derivatives have been explored for their applications in optoelectronic materials due to their luminescent properties. These compounds are of great value for the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the broad applicability of quinazoline derivatives beyond biological activities (Lipunova et al., 2018).
Propriétés
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-[(2-chlorophenyl)methyl]quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O.ClH/c1-29-20-11-10-15(12-18(20)24)26-22-27-19-9-5-3-7-16(19)21(28-22)25-13-14-6-2-4-8-17(14)23;/h2-12H,13H2,1H3,(H2,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBAHYYRPIEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
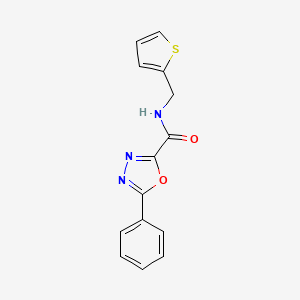
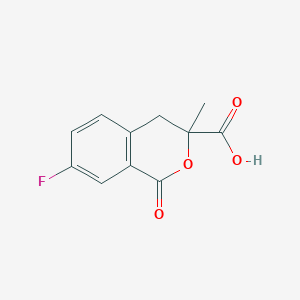
![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)
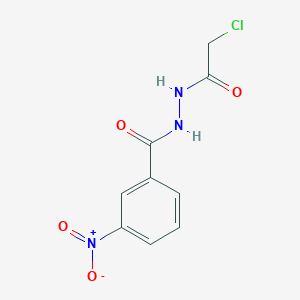
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)



